Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features It contains a tert-butyl group, a chloro substituent, and a methylsulfanyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be achieved under acidic or basic conditions.
Introduction of the Chloro and Methylsulfanyl Groups: The chloro and methylsulfanyl groups are introduced via substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while the methylsulfanyl group can be introduced using methylthiolating agents such as methanesulfonyl chloride.
Protection with Tert-butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols; solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyrrolidine derivatives.
Substitution: Amino or thiol-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of the chloro and methylsulfanyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery for conditions like infections or cancer.
Industry
In the industrial context, this compound could be used in the development of new materials or as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloro group could participate in electrophilic interactions, while the methylsulfanyl group might engage in nucleophilic or redox reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate: Similar structure but with a hydroxy group instead of a chloro group.
Tert-butyl (3R,4R)-3-chloro-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
Uniqueness
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both a chloro and a methylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKBZINDMBNOFY-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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